molecular formula C28H31N5O5 B2721899 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione CAS No. 921058-01-7

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B2721899
CAS RN: 921058-01-7
M. Wt: 517.586
InChI Key: ZJDNSIISHPUEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C28H31N5O5 and its molecular weight is 517.586. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A concise synthesis approach for creating C-substituted morpholines, piperazines, azepines, and other related compounds has been reported. This process involves the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salt, yielding moderate to excellent yields. The synthesis shows high levels of regio- and diastereoselectivity, which is crucial for the development of compounds for various research applications (Matlock et al., 2015).

Anticancer Activity

A study focused on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. By condensing iminodiacetic acid with various amines and then with 1H-indole-2-carboxylic acid, a series of derivatives was obtained. These compounds demonstrated significant anticancer activity against multiple cancer cell lines, highlighting their potential as research tools in cancer studies (Kumar et al., 2013).

Anticonvulsant Activity

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives revealed their anticonvulsant and neurotoxic properties. This study aimed at understanding how aromatic substitution affects the anticonvulsant activity, providing insights into the structural requirements for enhanced biological activity without significant toxicity (Obniska et al., 2006).

Hemostatic Activity

A synthesis and study of new compounds within the 4-(het)aryl-4-oxobut-2-enoic acid derivatives series revealed compounds with high hemostatic activity and low acute toxicity. This research demonstrates the potential of these compounds to influence the blood coagulation system, which is critical for developing new therapeutic agents (Pulina et al., 2017).

HIV-1 Attachment Inhibition

Investigations into 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione compounds revealed their efficacy as inhibitors of HIV-1 attachment. These compounds interfere with the viral gp120 and host cell receptor CD4 interaction, a crucial step in the viral infection process. This research offers valuable insights into the development of new strategies to combat HIV-1 (Wang et al., 2009).

properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5/c34-26(30-13-5-1-2-6-14-30)20-32-19-24(23-7-3-4-8-25(23)32)27(35)28(36)31-17-15-29(16-18-31)21-9-11-22(12-10-21)33(37)38/h3-4,7-12,19H,1-2,5-6,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNSIISHPUEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.